

Comparative Analysis of 3-Aminothietane-3-carboxylic Acid Derivatives via X-ray Crystallography

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Compound of Interest

Compound Name: 3-Aminothietane-3-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic data for derivatives of **3-Aminothietane-3-carboxylic acid**. Due to a lack of publicly available crystallographic studies on the parent compound, this guide focuses on structurally related thiirane-based gelatinase inhibitors. The data presented herein is crucial for understanding the three-dimensional structure, conformational preferences, and intermolecular interactions of this class of compounds, which is vital for rational drug design and development.

Performance Comparison: Crystallographic Parameters of Thiirane-Based Derivatives

The following table summarizes the key crystallographic parameters for three thiirane-based gelatinase inhibitors as reported by Chen et al. (2008). These compounds, while not direct derivatives of **3-Aminothietane-3-carboxylic acid**, share the sulfur-containing four-membered ring motif and provide valuable insights into the structural chemistry of this class of molecules.

Parameter	Compound 1 (SB-3CT)	Compound 2	Compound 3
Formula	C ₁₅ H ₁₄ O ₃ S ₂	C ₁₇ H ₁₈ O ₃ S ₂	C ₁₇ H ₁₈ O ₃ S ₂
Crystal System	Monoclinic	Orthorhombic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ 2 ₁ 2 ₁	P2 ₁ /c
Unit Cell Dimensions			
a (Å)	10.123(2)	5.987(1)	11.987(2)
b (Å)	11.456(2)	12.345(3)	10.123(2)
c (Å)	13.123(3)	22.123(4)	14.567(3)
α (°)	90	90	90
β (°)	109.87(3)	90	110.12(3)
γ (°)	90	90	90
Volume (Å ³)	1432.1(5)	1634.5(6)	1654.3(5)
Z	4	4	4
Calculated Density (g/cm ³)	1.456	1.389	1.376
Key Dihedral Angle (°)			
C13-S1-C10-C11	94.0(4)	102.6(2)	98.4

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the crystallographic analysis of the thiirane-based derivatives.

Crystal Growth

Single crystals suitable for X-ray diffraction were grown by slow evaporation. The respective compounds were dissolved in a minimal amount of a suitable solvent mixture, such as ethyl acetate and hexane. The solution was then allowed to stand undisturbed at room temperature.

Over a period of several days, the solvent slowly evaporated, leading to the formation of well-defined single crystals.

X-ray Data Collection

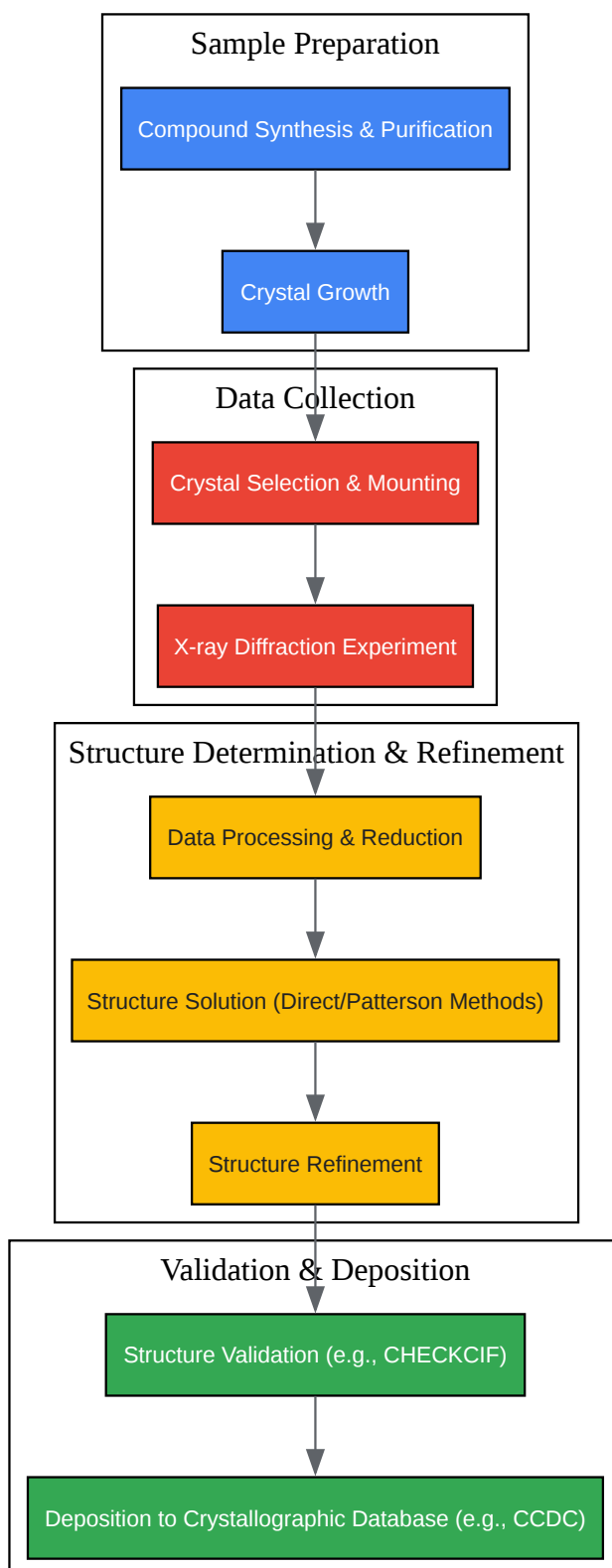
A single crystal of appropriate size and quality was selected and mounted on a goniometer head. Data collection was performed on a Bruker AXS SMART CCD diffractometer using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) at a temperature of 100(2) K. A series of ω and ϕ scans were performed to collect a complete dataset.

Structure Solution and Refinement

The collected diffraction data were processed using the SAINT software package for data reduction and integration. The crystal structures were solved by direct methods using the SHELXTL software package. The initial atomic positions were refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final structures were validated using CHECKCIF.

Experimental Workflow for Single-Crystal X-ray Crystallography

The following diagram illustrates the typical workflow for determining the three-dimensional structure of a small molecule using single-crystal X-ray crystallography.



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Caption: Workflow of single-crystal X-ray crystallography.

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